molecular formula C6H6ClNO4S B13752408 Phenol, 2-amino-4-chloro-, hydrogen sulfate (ester) CAS No. 22332-20-3

Phenol, 2-amino-4-chloro-, hydrogen sulfate (ester)

Cat. No.: B13752408
CAS No.: 22332-20-3
M. Wt: 223.63 g/mol
InChI Key: XHNFLGXQHAGECN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 2-amino-4-chloro-, hydrogen sulfate (ester) typically involves the reaction of 2-amino-4-chlorophenol with sulfuric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the esterification process is efficient .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Phenol, 2-amino-4-chloro-, hydrogen sulfate (ester) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Phenol, 2-amino-4-chloro-, hydrogen sulfate (ester) has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 2-amino-4-chloro-, hydrogen sulfate (ester) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

  • Phenol, 2-amino-4-chloro-
  • Phenol, 2-amino-4-bromo-
  • Phenol, 2-amino-4-fluoro-

Comparison: Phenol, 2-amino-4-chloro-, hydrogen sulfate (ester) is unique due to the presence of the hydrogen sulfate ester group, which enhances its solubility and reactivity compared to its analogs. The chlorine substituent also imparts distinct electronic properties, influencing its chemical behavior and interactions .

Properties

CAS No.

22332-20-3

Molecular Formula

C6H6ClNO4S

Molecular Weight

223.63 g/mol

IUPAC Name

(2-amino-4-chlorophenyl) hydrogen sulfate

InChI

InChI=1S/C6H6ClNO4S/c7-4-1-2-6(5(8)3-4)12-13(9,10)11/h1-3H,8H2,(H,9,10,11)

InChI Key

XHNFLGXQHAGECN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)N)OS(=O)(=O)O

Origin of Product

United States

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